molecular formula C10H19N3 B13247523 N-(2-Ethylbutyl)-1-methyl-1H-pyrazol-4-amine

N-(2-Ethylbutyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13247523
M. Wt: 181.28 g/mol
InChI Key: IKQHWSXJZUHOQP-UHFFFAOYSA-N
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Description

N-(2-Ethylbutyl)-1-methyl-1H-pyrazol-4-amine is a secondary amine derivative featuring a 1-methylpyrazole core substituted with a 2-ethylbutyl group at the 4-position amine. Pyrazole-based compounds are widely studied in medicinal chemistry due to their heterocyclic structure, which enables diverse biological interactions, including enzyme inhibition and receptor binding . The 2-ethylbutyl substituent likely enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-(2-ethylbutyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H19N3/c1-4-9(5-2)6-11-10-7-12-13(3)8-10/h7-9,11H,4-6H2,1-3H3

InChI Key

IKQHWSXJZUHOQP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNC1=CN(N=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethylbutyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with 2-ethylbutyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and optimized reaction parameters ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Ethylbutyl)-1-methyl-1H-pyrazol-4-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylbutyl group can be replaced by other alkyl or aryl groups using appropriate halides and bases.

Common Reagents and Conditions:

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like ether or THF.

    Substitution: Alkyl or aryl halides, bases like K2CO3 or NaOH, in solvents like DMF or THF.

Major Products:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the substituent used.

Scientific Research Applications

Chemistry: N-(2-Ethylbutyl)-1-methyl-1H-pyrazol-4-amine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition assays. It can interact with specific enzymes, providing insights into enzyme mechanisms and aiding in the development of enzyme inhibitors.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-Ethylbutyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. This interaction can lead to various biological effects, including anti-inflammatory and analgesic responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Synthetic Challenges : Low yields in cyclopropyl derivatives (17.9%, ) highlight reactivity limitations, whereas discontinued cyclohexyl analogs () suggest scalability or stability hurdles.
  • Bioactivity Inference : Pyrazole-4-amine derivatives are frequently explored as kinase inhibitors (e.g., BTK, EGFR) or antibacterial agents . The target compound’s bioactivity may align with these roles, though empirical data are lacking.

Physicochemical and Spectroscopic Data

  • NMR Profiles :

    • The target compound’s structure is analogous to 1-methyl-1H-pyrazol-4-amine derivatives, which exhibit characteristic ^1H NMR signals near δ 2.43 (methyl groups) and δ 8.01 (pyrazole protons) .
    • Cyclopropyl analogs () show distinct δ 8.87 (pyridinyl protons), underscoring electronic differences due to substituents .
  • Thermal Properties :

    • Melting points for pyrazole derivatives vary widely; e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine melts at 104–107°C , whereas branched alkylamines (e.g., 2-ethylbutyl) may exhibit lower melting points due to reduced crystallinity.

Bioactivity and Pharmacological Potential

  • Enzyme Inhibition : Pyrazole-4-amine derivatives are implicated in inhibiting targets like Bruton’s Tyrosine Kinase (BTK) and EGFR . The 2-ethylbutyl group may enhance binding pocket interactions in hydrophobic regions.
  • Antibacterial Activity : Molecular docking studies () suggest that 1-methyl-1H-pyrazol-4-amine derivatives interact with bacterial antigens (e.g., SMEZ-2), though the ethylbutyl substituent’s impact on binding energy (-4.47 kcal/mol for analogs) remains speculative .

Biological Activity

N-(2-Ethylbutyl)-1-methyl-1H-pyrazol-4-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and inflammation modulation. This article synthesizes available research findings, highlighting its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, which are known for their diverse biological activities. The structural formula can be represented as follows:

C11H16N2\text{C}_{11}\text{H}_{16}\text{N}_2

This compound features a pyrazole ring substituted with an ethylbutyl group at the nitrogen position and a methyl group at the 1-position.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study involving pyrazole-based compounds demonstrated that modifications at various positions on the pyrazole ring can lead to enhanced inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds similar to this compound have been shown to inhibit CDK2 with sub-micromolar potency, leading to reduced cell proliferation in various cancer cell lines .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCDK Inhibition (Ki, µM)GI50 (A2780, µM)
This compoundTBDTBD
Pyrazole derivative 150.0050.158
Pyrazole derivative 230.0907.350

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of CDKs : This leads to cell cycle arrest and apoptosis in cancer cells.
  • Induction of Apoptosis : Studies have shown that certain pyrazole derivatives can activate apoptotic pathways, particularly through the phosphorylation of retinoblastoma protein and modulation of Bcl-2 family proteins .

Inflammation Modulation

In addition to anticancer properties, this compound may also exhibit anti-inflammatory effects by acting on formyl peptide receptors (FPRs). These receptors play a critical role in mediating inflammatory responses and have been implicated in various cancers . Compounds targeting these receptors could potentially modulate immune responses and tumor microenvironments.

Study 1: Antiproliferative Effects

A study evaluated several pyrazole derivatives for their antiproliferative activities against a panel of cancer cell lines. Results indicated that modifications at the nitrogen positions significantly influenced their efficacy. The compound this compound was among those showing promising results in preliminary assays .

Study 2: Molecular Modeling and Binding Affinity

Molecular modeling studies have been conducted to predict the binding affinity of this compound to various targets involved in cancer progression. These studies suggest that the compound's structural features facilitate favorable interactions with target proteins, enhancing its potential as a therapeutic agent .

Q & A

Q. What are the common synthetic routes for N-(2-Ethylbutyl)-1-methyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, related pyrazole derivatives are synthesized by reacting halogenated pyrazole intermediates with amines under catalytic conditions. Key steps include:

  • Using cesium carbonate as a base and copper(I) bromide as a catalyst for Buchwald-Hartwig amination (e.g., 35°C, 48 hours in dimethyl sulfoxide) .
  • Purification via column chromatography (e.g., ethyl acetate/hexane gradient) to isolate the product .
    Optimization involves adjusting stoichiometry, solvent polarity, and temperature. Reaction monitoring by TLC or HPLC is critical to minimize by-products.

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

  • 1H/13C NMR : Confirm substitution patterns and amine proton environments (e.g., δ 8.87 ppm for aromatic protons in pyrazole derivatives) .
  • HRMS (ESI) : Validate molecular weight (e.g., m/z 215 [M+H]+) .
  • IR Spectroscopy : Identify amine N-H stretches (~3298 cm⁻¹) .
    Discrepancies in spectral data (e.g., unexpected splitting in NMR) are resolved by repeating experiments under controlled conditions (dry solvents, inert atmosphere) and cross-validating with computational simulations (DFT) .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives targeting specific biological receptors?

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities for receptors (e.g., enzyme active sites). For pyrazole derivatives, focus on hydrophobic interactions with aryl pockets and hydrogen bonding with catalytic residues .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with biological activity to prioritize synthetic targets .

Q. What strategies address contradictions in pharmacological data across studies?

  • Dose-Response Validation : Replicate assays (e.g., MTT cytotoxicity) under standardized conditions (e.g., 24–72 hr incubation, triplicate runs) to rule out variability .
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain inconsistent in vivo/in vitro results .

Q. How are crystallographic tools like SHELX and ORTEP-3 applied to resolve structural ambiguities?

  • Single-Crystal X-ray Diffraction (SHELX) : Refine unit cell parameters and confirm stereochemistry. For example, SHELXL refines high-resolution data (R factor < 0.05) to resolve disorder in alkyl chains .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement, critical for distinguishing conformational isomers .

Methodological Considerations

Q. What experimental protocols ensure reproducibility in multi-step syntheses?

  • Stepwise Intermediate Isolation : Purify intermediates (e.g., via recrystallization) before proceeding to subsequent steps .
  • Stoichiometric Precision : Use calibrated syringes for liquid reagents (e.g., cyclopropanamine) to minimize yield variability .

Q. How are stability and storage conditions determined for this compound?

  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), light, and humidity, monitoring degradation by HPLC. Store in amber vials at –20°C under nitrogen for long-term stability .

Q. What safety protocols are mandatory during handling?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Waste Management : Segregate halogenated waste (e.g., dichloromethane extracts) for licensed disposal .

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